(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide
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Overview
Description
(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a phenylcarbonyl group, and a hydrazinylidene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of aniline to form N-acetylaniline, followed by the reaction with a suitable hydrazine derivative to introduce the hydrazinylidene group. The final step involves the coupling of the intermediate with a butanamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(4-methylphenyl)butanamide: Similar structure with a different position of the methyl group.
(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-ethylphenyl)butanamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N4O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-acetamido-N-[(E)-[4-(3-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C20H22N4O3/c1-13-5-4-6-18(11-13)22-19(26)12-14(2)23-24-20(27)16-7-9-17(10-8-16)21-15(3)25/h4-11H,12H2,1-3H3,(H,21,25)(H,22,26)(H,24,27)/b23-14+ |
InChI Key |
NZWASRVBMRZHBJ-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)NC(=O)C)/C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
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